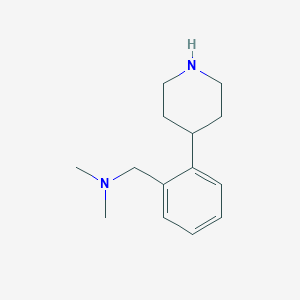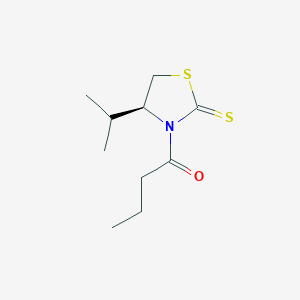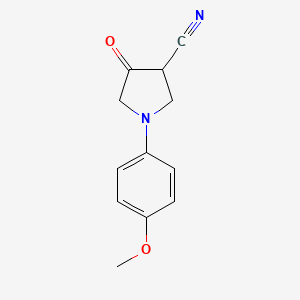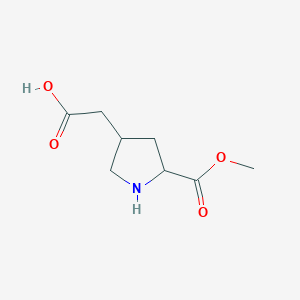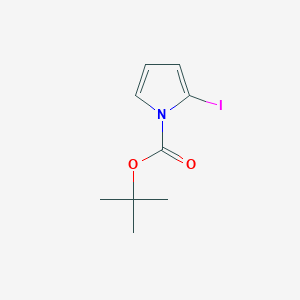![molecular formula C6H8O B3217190 Bicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 117633-03-1](/img/structure/B3217190.png)
Bicyclo[1.1.1]pentane-1-carbaldehyde
Übersicht
Beschreibung
Bicyclo[1.1.1]pentane-1-carbaldehyde is an organic compound belonging to the bicyclic bridged compounds family. It is a derivative of bicyclo[1.1.1]pentane, which is known for its highly strained molecular structure consisting of three rings of four carbon atoms each
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-carbaldehyde typically involves the functionalization of bicyclo[1.1.1]pentane. One common method is the reaction of bicyclo[1.1.1]pentane with alkyl iodides and propellane under light conditions, which provides bicyclo[1.1.1]pentane iodides . These iodides can then be further functionalized to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable reactions that do not require catalysts, initiators, or additives. The reaction is performed in flow and requires only light, making it a clean and efficient process .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of bicyclo[1.1.1]pentane-1-carbaldehyde involves its ability to mimic the geometry and substituent exit vectors of a benzene ring. This property allows it to interact with molecular targets in a similar manner to aromatic compounds, thereby influencing various biochemical pathways . The compound’s high strain energy also contributes to its reactivity and ability to undergo diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain and unique structure.
[1.1.1]Propellane: A precursor to bicyclo[1.1.1]pentane derivatives.
Hetaryl-substituted bicyclo[1.1.1]pentanes: Compounds with heterocyclic groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Bicyclo[1.1.1]pentane-1-carbaldehyde is unique due to its aldehyde functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various complex molecules and potential drug candidates .
Eigenschaften
IUPAC Name |
bicyclo[1.1.1]pentane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-6-1-5(2-6)3-6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUBKHNOZDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[chroman-2,4'-piperidin]-6-OL](/img/structure/B3217111.png)
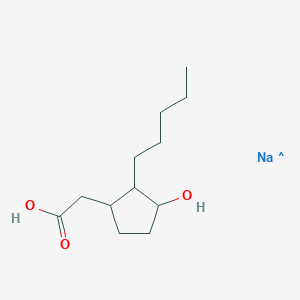
![(5S,5aS,8aR,9R)-5-amino-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3217115.png)
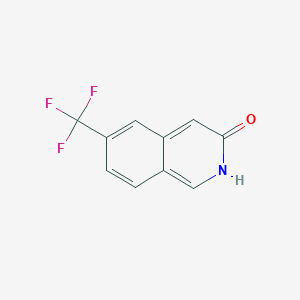

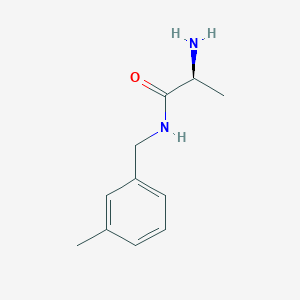
![(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217165.png)
